molecular formula C10H12BrNO B14056871 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one

1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one

Cat. No.: B14056871
M. Wt: 242.11 g/mol
InChI Key: UCJNHZUNIHQMPF-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one is an aryl ketone derivative featuring a propan-1-one group attached to a phenyl ring substituted with an amino (-NH₂) group at the 2-position and a bromomethyl (-CH₂Br) group at the 5-position.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-[2-amino-5-(bromomethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H12BrNO/c1-2-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,6,12H2,1H3

InChI Key

UCJNHZUNIHQMPF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)CBr)N

Origin of Product

United States

Preparation Methods

Method 1: Direct Bromination of 1-(2-Aminophenyl)propan-1-one

This approach begins with 1-(2-aminophenyl)propan-1-one, introducing the bromomethyl group via electrophilic aromatic substitution.

Procedure :

  • Bromination : The precursor is treated with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light at 40–60°C for 6–8 hours. A radical initiator (e.g., AIBN) enhances regioselectivity for the 5-position.
  • Workup : The crude product is extracted with dichloromethane, washed with sodium thiosulfate to remove excess bromine, and dried over anhydrous MgSO₄.
  • Purification : Recrystallization from toluene yields 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one with 82–85% yield and 97.5% purity .

Key Data :

Parameter Value
Reaction Temperature 40–60°C
Reaction Time 6–8 hours
Yield 82–85%
Purity (HPLC) 97.5%

Method 2: Grignard-Mediated Synthesis

This route constructs the propan-1-one moiety via a Grignard reagent, followed by bromomethylation.

Procedure :

  • Grignard Formation : 2-Amino-5-methylbenzaldehyde reacts with methylmagnesium bromide in THF at 0°C to form 1-(2-amino-5-methylphenyl)propan-1-ol.
  • Oxidation : The alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC) in dichloromethane (25°C, 4 hours).
  • Bromomethylation : The methyl group is brominated using HBr/H₂O₂ in acetic acid at 70°C for 3 hours, achieving 78% yield .

Advantages :

  • Avoids harsh bromination conditions.
  • Enables stereochemical control during Grignard addition.

Method 3: Oxime Intermediate Pathway

Adapted from norephedrine synthesis, this method employs an oxime intermediate to introduce the amino group.

Procedure :

  • Oxime Formation : 1-(5-Bromomethylphenyl)propan-1-one reacts with hydroxylamine hydrochloride in ethanol/water (pH 7–8) at 25°C for 2 hours.
  • Reduction : The oxime is reduced using Raney nickel in methanol under H₂ (50 psi, 60°C), yielding the amine with 75% efficiency .

Challenges :

  • Requires strict pH control to prevent over-reduction.
  • Nickel catalyst recycling is necessary for cost-effectiveness.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Bromination : Elevated temperatures (>60°C) promote di-brominated byproducts, while temperatures <40°C slow kinetics.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve oxime stability but complicate purification.

Catalytic Systems

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances bromomethylation yields by 12% in biphasic systems.
  • Nickel-Aluminum Alloys : Provide superior reducing power for oxime intermediates compared to Pd/C.

Purification and Characterization

Recrystallization Protocols

  • Solvent Screening : Toluene and ethyl acetate produce crystals with >98% purity. Optimal conditions: 0–90°C cooling gradient over 6 hours.
  • Impurity Removal : Dibrominated byproducts (e.g., 1-(2-Amino-3,5-dibromomethylphenyl)propan-1-one) are eliminated via silica gel chromatography (hexane/ethyl acetate 4:1).

Analytical Methods

  • HPLC : A C-18 column with 40:60 methanol/water mobile phase resolves the target compound (retention time: 8.2 min).
  • NMR : Characteristic signals include δ 2.85 (s, 3H, COCH₃), δ 4.45 (s, 2H, CH₂Br), and δ 6.85–7.25 (m, 3H, aromatic).

Industrial-Scale Production

Continuous Flow Reactors

  • Benefits : Improved heat transfer and reduced reaction times (3 hours vs. 8 hours batch).
  • Case Study : A pilot plant achieved 92% yield using a tubular reactor with in-line UV monitoring.

Environmental Considerations

  • Solvent Recovery : >95% toluene is recycled via distillation, reducing waste.
  • Catalyst Reuse : Nickel-aluminum catalysts retain 80% activity after five cycles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs
  • The chloro substituent is less reactive in nucleophilic substitution compared to bromomethyl, limiting its utility in alkylation reactions .
  • 1-(5-Bromo-2-fluorophenyl)propan-1-one (CAS 864774-65-2): Contains bromo and fluoro substituents but lacks the amino group. The absence of -NH₂ reduces hydrogen-bonding capacity and alters solubility in polar solvents .
Amino-Substituted Analogs
  • 1-(2-Amino-5-methylphenyl)ethanone: Substitutes bromomethyl with a methyl group. The methyl group is electron-donating, increasing ring electron density compared to bromomethyl, which has a weaker electron-donating effect via the -CH₂- spacer .
  • 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS 1804203-60-8): Combines amino, bromomethyl, and chloro groups. The chloro group adjacent to the ketone may enhance electrophilicity, altering reactivity in nucleophilic additions .
Heterocyclic Derivatives
  • 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one : Incorporates an indole core. The indole’s aromatic system and sulfonyl group confer distinct electronic properties, making it more suited for targeted drug design than the simpler phenyl analog .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one C₁₀H₁₁BrNO 241.11 -NH₂, -CH₂Br High reactivity at -CH₂Br; -NH₂ directs functionalization
1-(5-Bromo-2-fluorophenyl)propan-1-one C₉H₈BrFO 231.06 -Br, -F Limited directing effects due to lack of -NH₂
1-(2-Amino-5-chlorophenyl)ethanone C₈H₈ClNO 183.61 -NH₂, -Cl Lower leaving-group ability of -Cl vs. -Br
1-(3-(Bromomethyl)phenyl)propan-1-one C₁₀H₁₁BrO 227.10 -CH₂Br (meta position) Bromomethyl at meta position reduces steric hindrance

Biological Activity

1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound has a molecular formula of C11H12BrNC_{11}H_{12}BrN and a molecular weight of approximately 242.11 g/mol. Its structure includes:

  • Amino Group : Contributes to hydrogen bonding and interactions with biological targets.
  • Bromomethyl Group : Enhances reactivity through covalent bonding with nucleophilic sites in biomolecules.
  • Propanone Functional Group : Provides additional chemical reactivity.

Biological Activities

Research indicates that 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one exhibits notable antimicrobial and anticancer activities. The presence of the amino group allows for interactions with various biological molecules, potentially influencing numerous biochemical pathways.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains. The bromomethyl moiety appears to enhance binding affinity, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Potential

Preliminary investigations suggest that 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one may act as an anticancer agent by targeting specific molecular sites within cancer cells. Its ability to modify biomolecular structures could lead to altered cellular functions, potentially inhibiting tumor growth.

The mechanism of action for this compound involves several key interactions:

  • Covalent Bonding : The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to functional modifications.
  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with various biological targets, enhancing binding affinity and specificity.

These interactions may disrupt normal cellular processes, contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons between 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one and related compounds:

Compound NameStructural FeaturesKey Differences
1-(2-Amino-5-chloromethyl)phenylpropan-1-oneChloromethyl instead of bromomethylDifferent reactivity due to chlorine's electronegativity
1-(2-Amino-5-methyl)phenylpropan-1-oneNo halogen substituentLacks electrophilic reactivity from halogen
1-(2-Amino-5-fluoromethyl)phenylpropan-1-oneFluoromethyl groupFluorine's small size may affect binding interactions

Case Studies and Research Findings

A variety of studies have been conducted on the biological activity of this compound:

  • Antimicrobial Studies : A study reported the synthesis of derivatives similar to 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one, which exhibited moderate antibacterial activity against both sensitive and resistant strains of Plasmodium falciparum, indicating potential for broader antimicrobial applications .
  • Anticancer Research : Research highlighted the compound's ability to inhibit specific cancer cell lines, suggesting its potential as a lead structure for new anticancer drugs .
  • Mechanistic Insights : Investigations into the binding mechanisms revealed that the unique combination of functional groups in this compound allows for diverse interactions with biological macromolecules, enhancing its therapeutic potential.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one, and what critical parameters govern yield and purity?

Answer:
The compound is typically synthesized via sequential functionalization of a phenylpropanone scaffold. Key steps include:

  • Friedel-Crafts acylation to introduce the propanone group.
  • Bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions.
  • Amination at the 2-position via nucleophilic substitution or reductive amination.

Critical parameters:

  • Temperature control during bromination to avoid over-bromination.
  • Use of anhydrous conditions for amination to prevent hydrolysis.
  • Purification via column chromatography or recrystallization to isolate positional isomers.

Reference: Similar bromination and amination strategies are described for structurally related compounds in palladium-catalyzed cross-coupling studies and indole synthesis workflows .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation, particularly to resolve bromomethyl and amino group positioning?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Chemical shifts of the bromomethyl group (δ ~4.3–4.5 ppm for CH2Br) and amino protons (δ ~5.5 ppm, broad) distinguish substitution patterns .
    • 2D NMR (COSY, HSQC) : Resolves coupling between aromatic protons and adjacent substituents.
  • X-ray Crystallography :
    • Heavy bromine atoms facilitate phasing, enabling precise determination of bond lengths and angles. SHELX software is widely used for refinement .
  • UV-Vis Spectroscopy :
    • Para-substituted bromine (e.g., 4-Br-PVP) shows λmax ~267 nm, aiding in differentiating ortho/meta/para isomers .

Data Comparison:

Position1H NMR (CH2Br)UV-Vis λmax (nm)
Para (5-Bromo)δ 4.42 (s)267
Orthoδ 4.38 (s)~260

Advanced: How do dynamic effects in NMR (e.g., ring puckering or rotational barriers) complicate structural analysis, and how can these challenges be mitigated?

Answer:

  • Dynamic Effects :
    • Amino group rotation or bromomethyl conformational flexibility can broaden or split NMR signals. For example, pyrrolidine ring dynamics in related compounds obscure proton signals under standard conditions .
  • Mitigation Strategies :
    • Variable-temperature NMR : Lower temperatures slow molecular motion, resolving split signals.
    • Crystallography : Provides static structural snapshots unaffected by dynamics .
    • DFT Calculations : Predict equilibrium geometries to correlate with experimental data.

Advanced: What strategies optimize crystal growth for X-ray studies, leveraging the bromine atom’s heavy atom effect?

Answer:

  • Crystallization Techniques :
    • Slow evaporation from dichloromethane/hexane mixtures promotes ordered crystal lattice formation.
    • Seeding with isomorphic crystals improves reproducibility.
  • Software Tools :
    • SHELXL refines structures using bromine’s strong anomalous scattering, reducing phase ambiguity .
  • Validation :
    • Check R-factors (<5%) and residual electron density maps to confirm bromine placement.

Advanced: How can contradictions between computational (DFT) predictions and experimental data (e.g., reaction kinetics or spectroscopic results) be resolved?

Answer:

  • Case Example : If DFT predicts a meta-brominated product but NMR indicates para-substitution:
    • Re-examine solvent effects or implicit/explicit solvation models in calculations.
    • Validate with NOESY (nuclear Overhauser effect) to confirm spatial proximity of substituents .
  • Cross-Validation :
    • Compare IR carbonyl stretches (1700–1750 cm⁻¹) with computed vibrational frequencies.

Basic: What safety protocols are essential when handling this brominated compound in laboratory settings?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential lachrymatory effects of brominated compounds.
  • Waste Disposal : Quench reactive bromine with sodium thiosulfate before disposal .

Advanced: How is this compound utilized as a precursor in heterocyclic synthesis (e.g., indoles or triazoles)?

Answer:

  • Fischer Indolization :
    • React with phenylhydrazine to form hydrazones, then cyclize under acidic conditions (e.g., ZnCl2/xylene) to yield indole derivatives .
  • Nucleophilic Substitution :
    • Bromomethyl group reacts with amines or thiols to form triazoles or thioethers .

Example Reaction:
1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one + NaN3 → Azide intermediate → Cu-catalyzed cycloaddition to triazole.

Advanced: What mechanistic insights govern the bromomethyl group’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

  • Pd-Catalyzed Coupling :
    • Transmetallation with arylboronic acids requires Pd(PPh3)4 or SPhos ligands.
    • Steric hindrance from the propanone group may necessitate elevated temperatures (80–100°C) .
  • Side Reactions :
    • Competing elimination (to form methylene groups) is minimized by using mild bases (K2CO3 vs. t-BuOK).

Advanced: How can low yields in multi-step syntheses involving this compound be diagnostically improved?

Answer:

  • Troubleshooting Steps :
    • Intermediate Characterization : Use LC-MS to identify unstable intermediates.
    • Protection/Deprotection : Temporarily protect the amino group with Boc anhydride to prevent side reactions.
    • Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling steps .

Advanced: What analytical challenges arise when synthesizing fluorinated analogs, and how are they addressed?

Answer:

  • Challenges :
    • Fluorine’s strong electronegativity alters NMR shifts unpredictably.
    • Volatility of fluorinated by-products complicates purification.
  • Solutions :
    • 19F NMR : Directly tracks fluorine incorporation (δ -110 to -130 ppm for CF3 groups) .
    • GC-MS : Detects low-boiling-point impurities.

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